molecular formula C10H20N2OS B2554864 N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 380437-01-4

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2554864
CAS No.: 380437-01-4
M. Wt: 216.34
InChI Key: SKWVJJJQXOOGAN-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 380437-01-4) is a high-purity heterocyclic organic compound supplied as a specialized building block for chemical biology and medicinal chemistry research. This molecule, with the molecular formula C10H20N2OS and a molecular weight of 216.34 g/mol, features a 4,5-dihydrothiazole (thiazoline) core structure substituted with an ethyl group at the 4-position and an N-(3-ethoxypropyl) side chain . The compound is cataloged under identifier AV21622 and is typically maintained in stock for research applications . As a dihydrothiazole derivative, this compound belongs to a class of nitrogen-sulfur heterocycles recognized as valuable intermediates and structural motifs in pharmaceutical development . Thiazole and dihydrothiazole cores are established as bioisosteres for pyrimidine and other aromatic rings, which can enhance lipophilicity, improve cell membrane permeability, and influence bioavailability in drug discovery programs . These properties make such scaffolds particularly useful for creating compounds with potential biological activity. This product is intended for research purposes as a chemical intermediate or building block in the synthesis of more complex molecules. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the material safety data sheet for proper handling, storage, and disposal procedures.

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-ethyl-1,3-thiazolidin-2-imine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-3-9-8-14-10(12-9)11-6-5-7-13-4-2/h9H,3-8H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWVJJJQXOOGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CSC(=NCCCOCC)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 3-ethoxypropylamine with 4-ethyl-4,5-dihydro-1,3-thiazol-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine with structurally related analogs, focusing on molecular properties, substituents, and synthetic relevance:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis & Applications Source
This compound Not explicitly given* Not provided 4-ethyl, N-(3-ethoxypropyl) Potential intermediate for bioactive molecules; ether group may enhance pharmacokinetics.
N-(4-Chloro-2-methoxy-5-methylphenyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₁H₁₃ClN₂OS 256.75 4-Cl, 2-OCH₃, 5-CH₃ on aryl ring Synthesized via aryl halide substitution; explored in agrochemical or pharmaceutical contexts.
N-(2-Ethoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 519150-60-8) C₁₃H₁₇N₂OS 265.35† 4,4-dimethyl, N-(2-ethoxyphenyl) Likely synthesized via similar routes; dimethyl groups increase steric bulk, possibly affecting receptor interactions.
N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine C₁₀H₈BrF₃N₂OS 341.15 4-Br, 2-CF₃O on aryl ring Halogen and trifluoromethoxy groups enhance electrophilicity; potential use in medicinal chemistry.
N-(2,4-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-4,5-dihydro-1,3-thiazol-2-amine C₁₅H₁₂Cl₂N₃S 337.25† Dichlorophenyl, pyridinylmethyl Dual substituents may confer dual-target activity; structural complexity requires multi-step synthesis.

*Molecular formula inferred as C₁₀H₂₀N₂OS based on substituents.
†Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br, CF₃O in ) increase reactivity in electrophilic substitutions but may reduce solubility.
  • Alkyl/ether chains (e.g., 3-ethoxypropyl in ) improve lipophilicity and metabolic stability compared to halogenated analogs.

Synthetic Complexity :

  • Derivatives with aryl halides (e.g., ) typically require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
  • Branched alkyl groups (e.g., 4,4-dimethyl in ) demand careful steric control during synthesis to avoid side reactions.

Biological Relevance :

  • Thiazol-2-amine derivatives are frequently investigated as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds. The 3-ethoxypropyl group in the target compound may mimic natural substrates in enzyme-binding pockets.

Research Tools and Validation

Structural characterization of these compounds relies on:

  • X-ray crystallography (SHELX , ORTEP ) for confirming bond lengths and angles.
  • Spectroscopic analysis : ¹H NMR and HRMS (as in ) for verifying purity and functional groups.
  • Computational modeling (Multiwfn ) for electron density mapping and predicting reactivity.

Biological Activity

N-(3-ethoxypropyl)-4-ethyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, mechanisms of action, biological effects, and relevant case studies.

The synthesis of this compound typically involves the reaction of 3-ethoxypropylamine with 4-ethyl-4,5-dihydro-1,3-thiazole under controlled conditions. The reaction is facilitated by suitable solvents and catalysts to achieve high yields and purity.

Chemical Structure:

  • Molecular Formula: C10H20N2OS
  • IUPAC Name: this compound

The compound features a thiazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact mechanisms remain under investigation but suggest potential applications in pharmacology and biochemistry .

Antimicrobial Properties

Research indicates that compounds with thiazole rings often exhibit antimicrobial properties. Preliminary studies suggest that this compound may have activity against certain bacterial strains. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

Case Studies

Several studies have explored the biological effects of thiazole derivatives:

  • Antimicrobial Activity Study : A study investigated the efficacy of thiazole derivatives against various pathogens. Results indicated that modifications to the thiazole structure enhanced antimicrobial potency .
  • Cytotoxicity Assessment : In vitro tests assessed the cytotoxic effects of thiazole compounds on cancer cell lines. Some derivatives showed promising results in inhibiting cell proliferation.

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